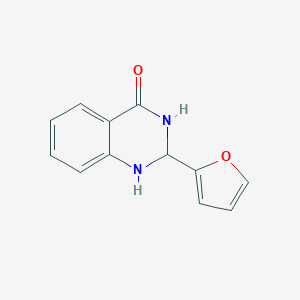

2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one

描述

2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. It is characterized by a fused ring system consisting of a quinazolinone core and a furan ring. The molecular formula of this compound is C12H10N2O2, and it has a molecular weight of 214.22 g/mol . This compound is primarily used in research settings and has shown potential in various scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with a furan aldehyde or ketone. One common method involves the use of a catalyst such as graphene oxide (GO) nanosheets in an aqueous medium at room temperature . This method is efficient and environmentally friendly, as it avoids the use of harsh chemicals and high temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

化学反应分析

Types of Reactions: 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted furan derivatives.

科学研究应用

2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one has been explored for its potential in various scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has shown potential as a biochemical probe in proteomics research.

Industry: It can be used in the development of new materials with specific chemical properties.

作用机制

The mechanism of action of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. it is believed to interact with various molecular targets and pathways. For example, quinazolinone derivatives have been shown to inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression . The furan ring may also contribute to the compound’s biological activity by facilitating interactions with specific receptors or enzymes.

相似化合物的比较

2,3-Dihydroquinazolin-4-one: Lacks the furan ring but shares the quinazolinone core.

Quinazoline: A simpler structure without the dihydro and furan components.

Indole Derivatives: Similar in that they are heterocyclic compounds with potential biological activity.

Uniqueness: 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both the furan ring and the quinazolinone core. This combination may enhance its biological activity and make it a valuable scaffold for drug development and other scientific applications.

生物活性

2-(Furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a compound that belongs to the class of quinazolinones, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of furan derivatives with isatoic anhydride and amines. The synthesis typically yields a product that exhibits a unique structural conformation conducive to biological activity.

Synthesis Method

A common synthetic route involves:

- Condensation Reaction : The reaction of benzylamine with isatoic anhydride and furan derivatives under acidic conditions.

- Crystallization : The product is purified through crystallization techniques.

Biological Activity

The biological activities of this compound have been extensively studied, revealing a range of pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant antimicrobial properties:

- Antibacterial Activity : Compounds have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. For instance, studies reported minimum inhibitory concentration (MIC) values ranging from 12.5 to 25.0 µg/mL for several synthesized analogues .

Anticancer Properties

Several studies have highlighted the anticancer potential of quinazolinone derivatives:

- Cell Viability Assays : In vitro studies demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating moderate to high potency .

Other Pharmacological Effects

The compound has also been linked to:

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting key inflammatory mediators.

- Antidepressant Activity : Certain analogues show promise in modulating neurotransmitter systems, suggesting potential use in treating depression .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

- Study on Antitubercular Activity :

- Molecular Docking Studies :

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-(furan-2-yl)-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7,11,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRTXSVKRLCOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349624 | |

| Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16285-26-0 | |

| Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one interact with 4-Nitrophenol and what are the downstream effects of this interaction?

A1: The research paper focuses on the development of a fluorescent nanoprobe incorporating 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one for the selective recognition of 4-Nitrophenol []. This suggests that the compound likely interacts with 4-Nitrophenol through specific molecular interactions, potentially hydrogen bonding or π-π stacking, leading to a change in its fluorescence properties. This change in fluorescence intensity or wavelength can then be measured and correlated to the concentration of 4-Nitrophenol, enabling its detection and quantification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。